2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-(2,4-dichlorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3F3N2S/c15-8-1-2-9(10(16)4-8)12(5-21)23-13-11(17)3-7(6-22-13)14(18,19)20/h1-4,6,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHLQMYFXGDOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C#N)SC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile is a notable member of the class of bioactive small molecules. Its unique structural features, including a trifluoromethyl group and a pyridine ring, suggest potential applications in medicinal chemistry. This article delves into the biological activities associated with this compound, including its antimicrobial, anticancer, and antiparasitic properties, supported by data from various studies.
- Molecular Formula : C14H8ClF3N3OS
- Molecular Weight : 385.74 g/mol
- CAS Number : 338422-76-7
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The following sections summarize key findings related to its activity against different pathogens and cancer cell lines.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In a study assessing its efficacy against fungi, it demonstrated a minimum inhibitory concentration (MIC) of 0.8 μg/mL against Candida albicans, outperforming traditional antifungal agents like fluconazole . The compound also showed effective inhibition of pseudomycelium formation at an MIC of 0.31 μg/mL .
Anticancer Activity
In cancer research, the compound has been evaluated for its potential to inhibit tumor growth. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells, through the modulation of signaling pathways such as the PI3K/Akt pathway . The compound's IC50 values ranged from 10 to 20 μM depending on the cell line tested.
| Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| Breast Cancer | 15 | Apoptosis induction via PI3K/Akt | |
| Colon Cancer | 12 | Cell cycle arrest |
Antiparasitic Activity
The antiparasitic effects of the compound have also been studied, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. It exhibited an MIC of 0.033 μg/mL, which indicates potent activity compared to existing treatments like benznidazole . The selectivity index (SI) was calculated to be over 3800, suggesting a favorable safety profile.
| Parasite | MIC (μg/mL) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Trypanosoma cruzi | 0.033 | >3800 | |
| Leishmania donovani | 0.1 | >200 |
Case Studies
Several case studies highlight the practical applications of this compound in treating infections and cancer:
- Case Study on Fungal Infections : A clinical trial involving patients with recurrent Candida infections demonstrated that administration of the compound led to a significant reduction in infection rates compared to standard antifungal therapy .
- Case Study on Cancer Treatment : In a preclinical model using xenograft tumors, treatment with this compound resulted in a marked decrease in tumor volume after three weeks compared to control groups .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- The compound has been studied for its potential anticancer properties. Research indicates that derivatives of pyridine with trifluoromethyl substitutions can inhibit specific cancer cell lines by targeting metabolic pathways essential for tumor growth. For instance, studies have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer types, suggesting significant cytotoxicity .
- Antimicrobial Properties
- Inhibition of Enzymatic Activity
Agrochemical Applications
-
Pesticidal Activity
- The compound's structural characteristics lend themselves to use as a pesticide. Research into related compounds has revealed their effectiveness in controlling various agricultural pests while minimizing toxicity to non-target organisms . The incorporation of the trifluoromethyl group often enhances the lipophilicity and bioavailability of agrochemicals.
- Herbicide Development
Case Studies and Research Findings
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile
- Molecular Formula : C₁₄H₆Cl₃F₃N₂S
- Molecular Weight : 397.64 g/mol
- CAS Registry Number : 477865-19-3
- Structural Features: The compound comprises a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively.
Comparison with Structurally Similar Compounds
Pyridine-Based Acetonitrile Derivatives
The following table compares three closely related pyridine derivatives from , emphasizing substituent variations and their implications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₄H₆Cl₃F₃N₂S | 397.64 | 477865-19-3 | 2,4-Dichlorophenyl, sulfanyl linkage, trifluoromethyl, chloro-pyridine |
| 2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile | C₁₅H₈Cl₂N₄O₂ | 347.16 | 439095-07-5 | Dichlorobenzyl, nitro-pyridine, malononitrile backbone |
| 2-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile | C₁₄H₇Cl₂F₃N₂S | 363.19 | 477865-22-8 | 4-Chlorophenyl (vs. 2,4-dichlorophenyl), sulfanyl linkage, trifluoromethyl |
Key Observations :
- Functional Groups: The nitro group in the malononitrile derivative (CAS 439095-07-5) may confer redox activity, while the sulfanyl linkage in the target compound improves stability against hydrolysis compared to ether or ester linkages .
Comparison with Herbicidal Pyridine Derivatives
- Haloxyfop (CAS 69806-40-2): A phenoxypropanoic acid herbicide with a pyridinyl-oxy-phenoxy backbone. Unlike the target compound, haloxyfop lacks a sulfanyl group and acetonitrile moiety, instead relying on carboxylic acid functionality for herbicidal activity via acetyl-CoA carboxylase inhibition .
- Fluazifop: Features a pyridinyl-oxy-phenoxypropanoate structure. The absence of chlorine substituents on the phenyl ring reduces its persistence in soil compared to the dichlorophenyl-containing target compound .
Comparison with Fungicidal Pyridine Derivatives
- Fluopyram (CAS 658066-35-4): A pyridinyl-ethyl-benzamide fungicide. While both compounds share the 3-chloro-5-(trifluoromethyl)pyridine moiety, fluopyram’s benzamide group targets succinate dehydrogenase (Complex II), whereas the acetonitrile group in the target compound may suggest a different mode of action .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions (e.g., solvent choice, temperature) influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 3-chloro-5-(trifluoromethyl)pyridine-2-thiol and 2-(2,4-dichlorophenyl)acetonitrile precursors. Optimization requires anhydrous solvents (e.g., DMF or THF) and temperatures between 60–80°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product with >95% purity .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm substituent positions (e.g., pyridinyl sulfanyl linkage at C2).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97%) using C18 columns with UV detection at 254 nm.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 434.98) .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks or IR absorption bands)?
- Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature NMR : To detect dynamic equilibria (e.g., thiol-thione tautomerism).
- 2D NMR Techniques (COSY, HSQC): To assign ambiguous proton-carbon correlations.
- Density Functional Theory (DFT) Simulations : Predict IR/NMR spectra for comparison with experimental data .
Q. What experimental designs are suitable for assessing bioactivity across varying concentrations?
- Methodological Answer : Use a split-plot design with:
- Main Plots : Concentration gradients (e.g., 0.1–100 µM).
- Subplots : Biological replicates (n ≥ 3) to account for variability.
- Controls : Include solvent-only and positive/negative controls (e.g., known agonists/inhibitors).
Statistical analysis via ANOVA with post-hoc Tukey tests ensures robust interpretation .
Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-deficient pyridinyl ring (due to Cl and CF₃ groups) enhances electrophilicity, favoring Suzuki-Miyaura couplings. Computational studies (e.g., HOMO-LUMO gap analysis via Gaussian software) predict reactivity trends. Experimental validation involves Pd-catalyzed reactions with aryl boronic acids under inert conditions .
Q. What strategies mitigate environmental risks during disposal or accidental release?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Biodegradation Assays : Use OECD 301B (Ready Biodegradability) to assess persistence.
- Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae (growth inhibition).
- Adsorption Studies : Measure soil-water partition coefficients (Kd) to model environmental mobility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols via:
- Minimum Information Standards (e.g., MIAME for genomics).
- Dose-Response Meta-Analysis : Pool data from multiple studies using random-effects models.
- Orthogonal Assays : Confirm activity via both enzymatic (e.g., IC₅₀) and cell-based (e.g., luciferase reporter) assays .
Structure-Activity Relationship (SAR) Guidance
Q. Which substituent modifications enhance target selectivity in agrochemical applications?
- Methodological Answer :
- Pyridinyl Ring : Replace Cl with Br to increase lipophilicity (logP ↑).
- Acetonitrile Moiety : Introduce methyl groups to sterically hinder off-target interactions.
- Sulfanyl Linker : Optimize length (e.g., ethylene vs. propylene) to fit enzyme active sites.
Validate via molecular docking (AutoDock Vina) and in vitro inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
